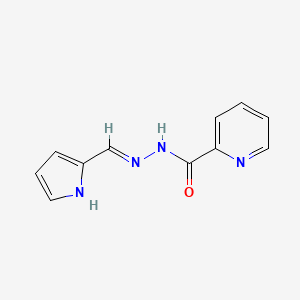![molecular formula C14H13N3O3 B3727074 N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide](/img/structure/B3727074.png)
N'-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide
Übersicht
Beschreibung
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a carbohydrazide group, and a dihydroxyphenyl moiety. Its molecular formula is C14H13N3O3, and it has a molecular weight of 271.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2,5-dihydroxyacetophenone and isonicotinyl hydrazide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same condensation reaction. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydrazine derivatives, and substituted pyridine compounds.
Wissenschaftliche Forschungsanwendungen
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. The oxygen atoms in the dihydroxyphenyl moiety and the nitrogen atoms in the pyridine ring act as coordination sites for metal ions. This coordination enhances the compound’s stability and reactivity, allowing it to function effectively in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(1Z)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide: This compound has a similar structure but with hydroxyl groups at different positions on the phenyl ring.
N’-[(1E)-1-(3,5-dibromo-2,4-dihydroxyphenyl)methylene]nicotinohydrazide: This compound contains bromine atoms, which alter its chemical properties and reactivity.
Uniqueness
N’-[(1Z)-1-(2,5-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide is unique due to its specific arrangement of hydroxyl groups on the phenyl ring, which influences its coordination chemistry and biological activity. This distinct structure allows it to form stable complexes with metal ions and exhibit significant antioxidant and antibacterial properties .
Eigenschaften
IUPAC Name |
N-[(Z)-1-(2,5-dihydroxyphenyl)ethylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9(12-8-11(18)2-3-13(12)19)16-17-14(20)10-4-6-15-7-5-10/h2-8,18-19H,1H3,(H,17,20)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQONEBFUXJRRE-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=C(C=CC(=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-N-[1-(furan-2-yl)-2-phenylethyl]-2-[(E)-(2-hydroxyphenyl)methylideneamino]oxyacetamide](/img/structure/B3726995.png)

![1H-indene-1,2,3-trione 2-[(4-bromophenyl)hydrazone] 1-oxime](/img/structure/B3727007.png)
![1-[(E)-(5-aminotetrazol-1-yl)iminomethyl]naphthalen-2-ol](/img/structure/B3727024.png)
![N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3727032.png)

![4-bromo-2-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol](/img/structure/B3727055.png)

![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]benzenesulfonamide](/img/structure/B3727065.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide](/img/structure/B3727082.png)
![2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727084.png)
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B3727086.png)
![N'-(2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3727089.png)
![2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727091.png)
